1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one
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Overview
Description
1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone are receptor tyrosine kinases (RTKs) such as MET . These RTKs play a key role in the initiation and progression of various types of cancer .
Mode of Action
1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone interacts with its targets by inhibiting the MET kinase . This inhibition is achieved by the compound binding to the kinase, thereby preventing its activation and subsequent signaling .
Biochemical Pathways
The inhibition of MET kinase by 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone affects various biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The compound’s action on these pathways leads to a decrease in cancer cell growth and an increase in apoptosis .
Pharmacokinetics
It is known that the use of multiple drug combinations can lead to altered pharmacokinetics, potentially resulting in severe unintended outcomes .
Result of Action
The result of the action of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone is a significant suppression of cancer cell growth in spheroid cultures and an induction of apoptosis in MET overexpressing cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics . Additionally, the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism, can also affect the compound’s action .
Preparation Methods
The synthesis of 1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(butylamino)quinazoline-2-thiol and 4-methoxybenzyl chloride.
Reaction Conditions: The thiol group of 4-(butylamino)quinazoline-2-thiol reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.
Final Step: The intermediate undergoes further reaction with ethanoyl chloride to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one has several scientific research applications:
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Chemistry: It is used as a building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFZVKYVKFGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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